molecular formula C11H12O3 B1144351 Ethyl coumarate CAS No. 17041-46-2

Ethyl coumarate

Cat. No.: B1144351
CAS No.: 17041-46-2
M. Wt: 192.21 g/mol
InChI Key: ZOQCEVXVQCPESC-VMPITWQZSA-N
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Description

Ethyl p-coumarate is a phenolic ester of p-coumaric acid, identified as a major phenolic component in the roots of industrial hemp (Cannabis sativa L.) . It is a key compound of research interest in the fields of natural product chemistry and agricultural science. The compound has been isolated from hemp root extracts, where it is found in significant concentrations, and has also been successfully synthesized via esterification reactions for research purposes . Research into its applications has demonstrated that ethyl coumarate and its structural analogs exhibit promising antifungal activity against widespread plant pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum . Studies suggest its mechanism of action involves interacting with and destabilizing the plasma membranes of fungal cells . Furthermore, its amphiphilic nature allows it to interact with plant cell membranes, acting as an elicitor that can stimulate the plant's natural immune system. This elicitation triggers early defense responses, including ion leakage and can lead to a significant reduction in disease necrosis, offering a potential eco-friendly strategy for plant protection . This product is intended for research and scientific purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (E)-3-(4-hydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-8,12H,2H2,1H3/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOQCEVXVQCPESC-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501341775
Record name p-Coumaric acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501341775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2979-06-8, 7362-39-2
Record name NSC408777
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408777
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name p-Coumaric acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501341775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of ethanol attacks the electrophilic carbonyl carbon of p-coumaric acid. Concentrated hydrochloric acid (HCl) is typically employed as the catalyst, facilitating protonation of the carbonyl oxygen and enhancing the electrophilicity of the carbonyl carbon. The general reaction scheme is as follows:

p-Coumaric acid+EthanolHClEthyl coumarate+Water\text{p-Coumaric acid} + \text{Ethanol} \xrightarrow{\text{HCl}} \text{this compound} + \text{Water}

A study published in PMC outlines the specific protocol:

  • Reactants : p-Coumaric acid (7.0 g, 42.6 mmol) is dissolved in absolute ethanol (106 mL, 0.4 M).

  • Catalyst : Eight drops of concentrated HCl are added to the mixture.

  • Reaction Conditions : The solution is heated under reflux for several hours to ensure complete conversion.

  • Workup : The product is isolated via standard purification techniques, such as solvent evaporation and recrystallization.

Table 1: Key Parameters for Acid-Catalyzed Esterification

ParameterValue
Starting materialp-Coumaric acid
SolventEthanol
CatalystConcentrated HCl
Molarity0.4 M
TemperatureReflux (~78°C)
Reaction timeSeveral hours (exact not specified)

Industrial-Scale Production

Industrial synthesis of this compound follows principles similar to laboratory-scale esterification but incorporates advanced engineering solutions to maximize yield and purity.

Continuous Flow Reactors

Continuous flow systems allow for precise control of reaction parameters (temperature, residence time) and improved heat transfer. For instance, a tubular reactor with immobilized acid catalysts could enable large-scale production of this compound with minimal downstream purification.

Purification Techniques

High-performance liquid chromatography (HPLC) and fractional distillation are commonly employed to isolate this compound from reaction mixtures. HPLC, in particular, ensures high purity (>98%), which is critical for pharmaceutical applications.

Challenges and Optimization Strategies

Catalyst Selection

While HCl is effective, its corrosivity poses handling challenges. Solid acid catalysts (e.g., zeolites, sulfonated resins) offer a recyclable and safer alternative. For example, Amberlyst-15, a sulfonic acid resin, has been used for esterification reactions with comparable efficiency to HCl.

Solvent Effects

Ethanol serves as both solvent and reactant in the esterification process. However, excess ethanol can dilute the reaction mixture, reducing the rate. Optimal ethanol-to-acid molar ratios (typically 5:1 to 10:1) balance reactivity and practicality .

Chemical Reactions Analysis

Types of Reactions: Ethyl coumarate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of this compound can yield dihydro derivatives.

    Substitution: this compound can participate in substitution reactions, particularly at the aromatic ring or the ester group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

Inhibition of Aldose Reductase
Ethyl coumarate has been identified as a potent inhibitor of aldose reductase, an enzyme linked to diabetic complications. A study demonstrated that ethyl p-coumarate exhibited a half-inhibitory concentration of 1.92 μM, indicating strong inhibitory effects through noncompetitive binding mechanisms . This property suggests potential therapeutic applications in managing diabetes-related conditions.

Tyrosinase Inhibition
Another significant application is in the inhibition of tyrosinase, an enzyme involved in melanin production. Ethyl p-coumarate was found to inhibit tyrosinase activity effectively, which can be beneficial in cosmetic formulations aimed at skin lightening and treating pigmentation disorders .

Agricultural Applications

Antifungal Activity
this compound has shown promising antifungal properties against various pathogens. A study assessed its efficacy against Alternaria alternata, a common postharvest pathogen. Ethyl p-coumarate demonstrated a half-inhibition concentration of 176.8 μg/mL and effectively reduced disease development in jujube fruit during storage . The mechanism involves disrupting the plasma membrane integrity of the pathogen, leading to increased leakage of cellular contents and oxidative damage.

Biocontrol Agent
Given its antifungal properties, this compound is being explored as a biocontrol agent in integrated pest management systems. Its ability to induce reactive oxygen species (ROS) formation in pathogens further supports its role as a natural fungicide .

Food Science Applications

Flavoring and Preservation
In food science, this compound is recognized for its potential as a flavoring agent due to its pleasant aroma and taste profile. Additionally, its antimicrobial properties can contribute to food preservation, reducing spoilage and extending shelf life by inhibiting microbial growth .

Table 1: Inhibition Potency of this compound Derivatives

CompoundTarget EnzymeHalf-Inhibitory Concentration (μM)Mechanism
Ethyl p-coumarateAldose Reductase1.92Noncompetitive binding
Ethyl p-coumarateTyrosinaseNot specifiedCompetitive inhibition
Ethyl p-coumarateAlternaria alternata176.8Membrane disruption

Table 2: Antifungal Efficacy Against Alternaria alternata

Concentration (μg/mL)Disease Development (%)Plasma Membrane Integrity
100Significantly reducedIncreased permeability
800Significantly reducedSevere oxidative damage

Case Studies

Case Study 1: Aldose Reductase Inhibition
A study conducted by Yang et al. (2022) investigated the binding interactions between ethyl p-coumarate and aldose reductase. The findings indicated that ethyl p-coumarate binds at specific sites within the enzyme, altering its conformation and activity .

Case Study 2: Antifungal Activity on Jujube Fruit
Research by Zhang et al. (2018) demonstrated that treatment with ethyl p-coumarate significantly reduced the incidence of black spot rot in jujube fruit during storage trials, showcasing its potential as a natural preservative .

Mechanism of Action

The mechanism of action of ethyl coumarate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Research Findings and Trends

In contrast, ethyl acrylate’s industrial use is declining due to safety concerns, while halogenated esters (e.g., ethyl 2-chloroacetoacetate) remain critical in niche synthetic applications .

Biological Activity

Ethyl coumarate, a derivative of p-coumaric acid, has garnered attention in recent years due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antitumor, antimicrobial, and phytotoxic properties, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is an ester formed from p-coumaric acid and ethanol. Its chemical structure allows it to exhibit enhanced lipophilicity compared to its parent compound, which is crucial for its biological activity. The following table summarizes the structural characteristics of this compound:

PropertyValue
Molecular FormulaC10H10O3
Molecular Weight178.19 g/mol
Melting Point60-62 °C

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor properties, particularly against melanoma cells. In a study involving B16-F10 murine melanoma cells, this compound was shown to inhibit cell proliferation and induce cell cycle arrest at the G0/G1 phase. The following findings highlight its effectiveness:

  • Cell Viability : this compound reduced cell viability significantly at concentrations lower than 1 mM.
  • Mechanism of Action : The compound induces cell cycle arrest, preventing further proliferation of melanoma cells. Flow cytometry analysis confirmed this arrest, with a notable decrease in CFSE fluorescence over time, indicating reduced cell division .

Case Study: In Vivo Efficacy

In vivo experiments demonstrated that this compound effectively suppressed tumor growth in mice models. Compared to untreated controls, mice treated with this compound showed a marked reduction in tumor burden, further supporting its potential as an anticancer agent .

Antimicrobial Activity

This compound also exhibits antimicrobial properties. Research indicates that it possesses significant activity against various bacterial strains. The following points summarize its antimicrobial effects:

  • Bacterial Inhibition : this compound has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria.
  • Mechanism : The compound disrupts bacterial cell membranes and interferes with metabolic processes, leading to cell death .

Phytotoxicity

In addition to its therapeutic potential, this compound demonstrates phytotoxic effects against certain plant pathogens. A study revealed that this compound exhibited significant phytotoxicity against Botrytis cinerea and Sclerotinia sclerotiorum, two common fungal pathogens affecting crops:

  • Inhibition Rates : this compound achieved up to 100% inhibition of fungal growth in laboratory settings.
  • Application : This property suggests potential use in agricultural applications as a natural fungicide .

Summary of Biological Activities

Activity TypeObservationsReferences
AntitumorInduces G0/G1 arrest; reduces cell viability ,
AntimicrobialEffective against Gram-positive/negative bacteria
PhytotoxicitySignificant inhibition of plant pathogens ,

Q & A

Q. What ethical and regulatory considerations apply to animal studies involving this compound?

  • Methodology : Follow ARRIVE guidelines for experimental design and reporting. Obtain ethics committee approval, specify euthanasia protocols, and justify sample sizes using power analysis. Adhere to OECD test guidelines for toxicity studies .

Methodological Frameworks

Q. How to ensure FAIR (Findable, Accessible, Interoperable, Reusable) compliance for this compound research data?

  • Guidelines : Deposit raw spectral data in repositories (e.g., Zenodo, ChemSpider) with unique digital object identifiers (DOIs). Use standardized metadata templates (e.g., ISA-Tab) and open file formats (e.g., JCAMP-DX for spectra) .

Q. What statistical methods are appropriate for analyzing dose-dependent cytotoxicity of this compound?

  • Guidelines : Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism). Calculate IC₅₀ values with 95% confidence intervals. Compare groups via Student’s t-test or Mann-Whitney U test, adjusting for multiple comparisons .

Data Contradiction Analysis

Q. How to address conflicting reports on the antioxidant capacity of this compound?

  • Resolution : Compare assay methodologies (e.g., DPPH vs. ORAC assays). Control for interference from solvents or coexisting phytochemicals. Validate findings using electron paramagnetic resonance (EPR) spectroscopy for direct radical detection .

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